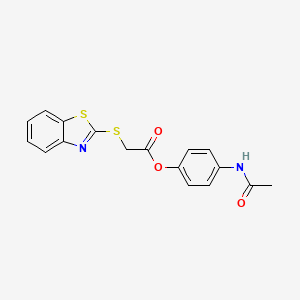![molecular formula C19H26N2O4 B4763438 ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)
ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate
Übersicht
Beschreibung
Ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate, also known as AZD-3241, is a small molecule inhibitor that has been developed as a potential treatment for rheumatoid arthritis. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
Ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate works by inhibiting the activity of an enzyme called Bruton’s tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the production of inflammatory cytokines. By inhibiting BTK, ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate can reduce the production of cytokines and therefore reduce inflammation.
Biochemical and physiological effects:
ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate has been shown to reduce inflammation in preclinical studies. In addition, it has been shown to reduce joint damage and improve clinical outcomes in animal models of rheumatoid arthritis. The compound has also been shown to be well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it may not be effective in all cases of rheumatoid arthritis, as the disease is heterogeneous and can have different underlying causes.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate. One area of interest is the potential use of this compound in combination with other drugs for the treatment of rheumatoid arthritis. Another area of interest is the potential use of ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate in other autoimmune diseases, such as lupus and multiple sclerosis. Additionally, further research is needed to fully understand the safety and efficacy of ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate in clinical trials.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate has been extensively studied for its potential use in the treatment of rheumatoid arthritis. Rheumatoid arthritis is an autoimmune disease that affects millions of people worldwide. The disease is characterized by chronic inflammation of the joints, which can lead to joint damage and disability. ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate has been shown to inhibit the activity of a specific enzyme, which is involved in the production of inflammatory cytokines. By inhibiting this enzyme, ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate may be able to reduce inflammation and slow the progression of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
ethyl 4-[4-(azepane-1-carbonyl)anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-25-18(23)12-11-17(22)20-16-9-7-15(8-10-16)19(24)21-13-5-3-4-6-14-21/h7-10H,2-6,11-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPYCGAZWQTQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4763359.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763365.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isopropylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4763371.png)

![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4763397.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4763408.png)
![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)
![2-[4-[3-(methylthio)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4763434.png)

![4-bromo-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4763449.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4763455.png)

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4763462.png)